molecular formula C7H16N2 B087352 N-Ethylpiperidin-3-amine CAS No. 1249848-14-3

N-Ethylpiperidin-3-amine

Cat. No. B087352
CAS RN: 1249848-14-3
M. Wt: 128.22 g/mol
InChI Key: FUTMGJAGTIOOIF-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-3-amine is an organic compound that belongs to the class of piperidines . Piperidines are six-membered heterocyclic compounds that contain one nitrogen atom and five carbon atoms . N-Ethylpiperidin-3-amine is a derivative of piperidine and is used as a building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of N-Ethylpiperidin-3-amine consists of a piperidine ring with an ethyl group and an amine group attached to it . The molecular formula of N-Ethylpiperidin-3-amine is C7H16N2 .


Chemical Reactions Analysis

Piperidine derivatives, including N-Ethylpiperidin-3-amine, are involved in a variety of chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the specific mechanism of action for N-Ethylpiperidin-3-amine is not available, many piperidine derivatives act as neurotransmitters and psychoactive drugs. These molecules generally produce their effects by affecting brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .

Future Directions

Piperidine derivatives, including N-Ethylpiperidin-3-amine, have a wide range of applications in the field of drug discovery. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of N-Ethylpiperidin-3-amine and other piperidine derivatives could involve the development of new synthesis methods, the discovery of new therapeutic applications, and the optimization of their physicochemical properties for better drug-like properties .

properties

IUPAC Name

N-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGJAGTIOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611908
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249848-14-3
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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